Glusoferron

Description

Glusoferron (INN: this compound; CAS: 139110-81-7) is an iron-carbohydrate complex used clinically for the treatment of iron-deficiency anemia, particularly in cases where oral iron supplementation is ineffective or contraindicated . As a parenteral iron preparation, it belongs to a class of therapeutics designed to replenish iron stores efficiently while minimizing adverse effects associated with free iron ions. The compound’s structure likely involves a colloidal iron core stabilized by a carbohydrate shell, a common design among parenteral iron formulations to ensure controlled iron release and bioavailability .

Properties

Molecular Formula |

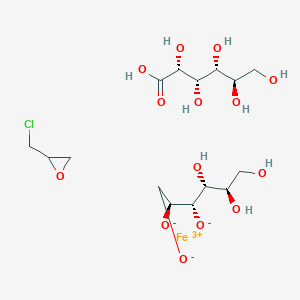

C15H28ClFeO14 |

|---|---|

Molecular Weight |

523.7 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;(2S,3R,4S,5R)-4,5,6-trihydroxyhexane-1,2,3-triolate |

InChI |

InChI=1S/C6H12O7.C6H11O6.C3H5ClO.Fe/c7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3;/h2-5,7-11H,1H2,(H,12,13);3-7,9,11H,1-2H2;3H,1-2H2;/q;-3;;+3/t2-,3-,4+,5-;3-,4+,5-,6-;;/m11../s1 |

InChI Key |

VGDATRQLXLLOSX-MFOKLRKYSA-N |

Isomeric SMILES |

C1C(O1)CCl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C[O-])[O-])[O-])O)O)O.[Fe+3] |

Canonical SMILES |

C1C(O1)CCl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C[O-])[O-])[O-])O)O)O.[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLUSOFERRON involves multiple steps, including the combination of its constituent molecules under specific reaction conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

GLUSOFERRON undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications .

Scientific Research Applications

GLUSOFERRON has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

References

Comparison with Similar Compounds

Comparison with Similar Compounds

Glusoferron shares functional and structural similarities with other iron-carbohydrate complexes. Below is a comparative analysis based on the provided evidence and inferred pharmacological profiles:

Table 1: Key Features of this compound and Structurally/Functionally Similar Compounds

Structural and Functional Differences

Molecular Weight and Stability: this compound’s carbohydrate shell (exact composition unspecified in evidence) likely balances stability and iron release kinetics. In contrast, Dextriferron (iron-dextran) has a high molecular weight dextran matrix, correlating with prolonged iron retention but increased immunogenic risk . Gleptoferron (iron gluconate) uses gluconate as a ligand, enabling faster iron mobilization, making it suitable for acute deficiency correction .

Clinical Applications :

- This compound and Dextriferron are both used in humans, though Dextriferron’s historical association with hypersensitivity reactions limits its use compared to newer complexes .

- Ferropolimaler (iron-polymalic acid) appears in preclinical contexts, suggesting ongoing optimization for reduced toxicity .

Safety Profiles :

- While direct safety data for this compound are absent in the evidence, its classification as an iron-carbohydrate complex implies a safety profile akin to Gleptoferron (lower anaphylaxis risk than Dextriferron) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.